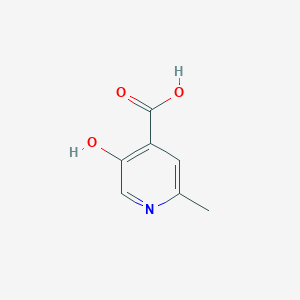

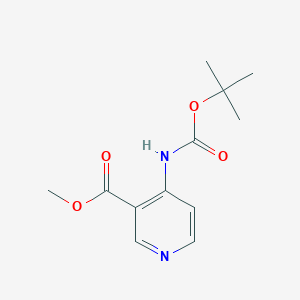

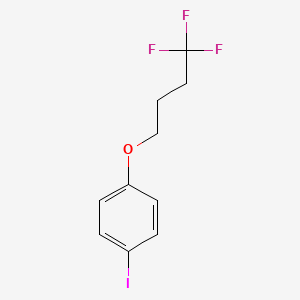

![molecular formula C14H16O3 B3121187 (E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde CAS No. 280586-26-7](/img/structure/B3121187.png)

(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde

Übersicht

Beschreibung

The compound “(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde” belongs to the class of oxepines . Oxepines are seven-membered heterocycles containing an oxygen atom . They are valuable intermediates for the synthesis of septanose carbohydrates . Dibenzo[b,f]oxepine, a related structure, is an important framework in medicinal chemistry .

Synthesis Analysis

The synthesis of oxepine derivatives often involves the use of carbohydrate-based oxepines as intermediates . A common strategy for the synthesis of the dibenz[b,f]oxepin framework involves intramolecular SNAr and McMurry reactions . The diaryl ethers required for the McMurry reaction can be obtained under microwave-assisted conditions of the reaction of salicylaldehydes with fluorobenzaldehydes .Molecular Structure Analysis

The molecular structure of oxepines is characterized by a seven-membered ring with three double bonds . The preferred conformations of these compounds can be characterized using computational chemistry and NMR spectroscopy .Chemical Reactions Analysis

Oxepines show reactivity in various chemical reactions. For example, one oxepine showed greater reactivity in Ferrier rearrangement reactions relative to another oxepine, in line with its greater vinylogous anomeric effect (VAE) .Wissenschaftliche Forschungsanwendungen

(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde has been studied for its potential applications in medicine, biochemistry, and pharmacology. It has been used as a model compound for the study of the mechanism of action of various drugs. It has also been used as a chiral building block for the synthesis of various derivatives. Furthermore, it has been used in the study of the biological activities of various drugs, such as anti-inflammatory, anti-cancer, and anti-viral agents.

Wirkmechanismus

Target of Action

The compound is a highly specialized and pure chemical compound that holds immense value for researchers and scientists across various fields

Mode of Action

It is known that oxepine derivatives can undergo enzyme-catalysed reactions . The isolation of a stable oxepine metabolite, from methyl benzoate, allied to evidence of the migration and retention of a carbomethoxy group (the NIH Shift), during enzyme-catalysed ortho-hydroxylation of alkyl benzoates to form salicylates, is consistent with a mechanism involving an initial arene epoxidation step .

Biochemical Pathways

It is known that oxepine derivatives can be metabolised by species of the phellinus genus of wood-rotting fungi

Action Environment

It is known that the compound is a stable oxepine metabolite

Vorteile Und Einschränkungen Für Laborexperimente

The use of (E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde in laboratory experiments has several advantages. It is easy to synthesize, and can be used as a chiral building block for the synthesis of various derivatives. Furthermore, it is a relatively stable compound, and is not easily degraded by light or heat. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.

However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a relatively non-polar compound, making it difficult to dissolve in water and other polar solvents.

Zukünftige Richtungen

The potential applications of (E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde are numerous, and further research is needed to explore its full potential. Potential future directions include the study of its potential therapeutic applications, such as its use as an anti-inflammatory, anti-cancer, and anti-viral agent. Additionally, further research is needed to explore its potential use as a chiral building block for the synthesis of various derivatives. Furthermore, further research is needed to explore its potential mechanism of action, and to identify other potential biochemical and physiological effects. Finally, further research is needed to explore the potential advantages and limitations of its use in laboratory experiments.

Safety and Hazards

Eigenschaften

IUPAC Name |

7-methoxy-3,3-dimethyl-2H-1-benzoxepine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2)7-10(8-15)12-6-11(16-3)4-5-13(12)17-9-14/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTDJJRLZXTYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)OC)C(=C1)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

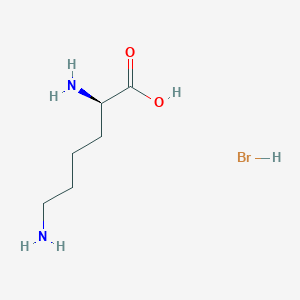

![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)

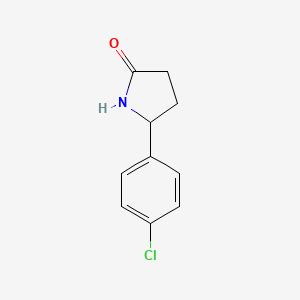

![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)

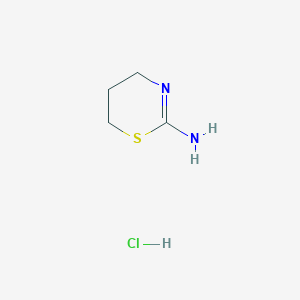

![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)